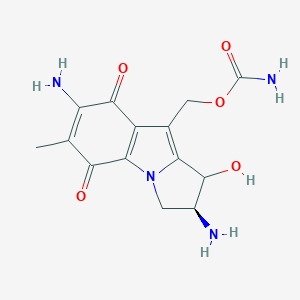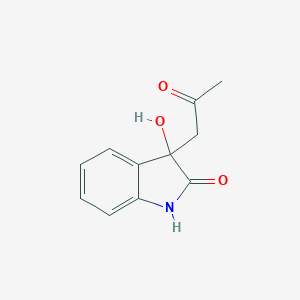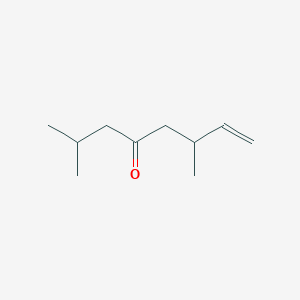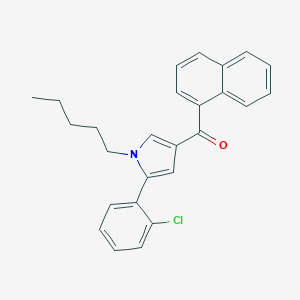
JWH 369
Übersicht
Beschreibung
Es wirkt als potenter Agonist der Cannabinoidrezeptoren CB1 und CB2, mit einer leichten Selektivität für den letzteren . Diese Verbindung wurde erstmals 2006 von John W. Huffman und Kollegen synthetisiert, um die Ligandenbindung an den CB1-Rezeptor zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH-369 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 5-(2-Chlorphenyl)-1-pentyl-1H-Pyrrol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem wasserfreien Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt . Das Produkt wird anschließend mittels Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH-369 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und die Produktionskosten zu minimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH-369 involves the reaction of 1-naphthoyl chloride with 5-(2-chlorophenyl)-1-pentyl-1H-pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of JWH-369 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH-369 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen und Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion von JWH-369 kann durch Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu den entsprechenden Alkoholen erzielt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle-Katalysator.
Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Tetrahydrofuran.
Hauptprodukte
Oxidation: Ketone und Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide für Forschungs- und forensische Zwecke eingesetzt.
Wirkmechanismus
JWH-369 übt seine Wirkung aus, indem es an die Cannabinoidrezeptoren CB1 und CB2 bindet. Es wirkt als potenter Agonist, d. h. es aktiviert diese Rezeptoren, was zu verschiedenen physiologischen Reaktionen führt. Die Bindungsaffinität von JWH-369 für CB1 beträgt 7,9 ± 0,4 nM, und für CB2 beträgt sie 5,2 ± 0,3 nM . Die Aktivierung dieser Rezeptoren moduliert die Freisetzung von Neurotransmittern und beeinflusst so die Schmerzempfindung, die Stimmung und den Appetit .
Wirkmechanismus
JWH-369 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a potent agonist, meaning it activates these receptors, leading to various physiological responses. The binding affinity of JWH-369 for CB1 is 7.9 ± 0.4 nM, and for CB2, it is 5.2 ± 0.3 nM . The activation of these receptors modulates the release of neurotransmitters, influencing pain perception, mood, and appetite .
Vergleich Mit ähnlichen Verbindungen
JWH-369 gehört zu einer größeren Familie synthetischer Cannabinoide, darunter:
JWH-250: Enthält eine andere aromatische Gruppe, was zu Variationen in seinem pharmakologischen Profil führt.
Im Vergleich zu diesen Verbindungen hat JWH-369 eine einzigartige Struktur mit einer Chlorphenylgruppe, die zu seiner unterschiedlichen Bindungsaffinität und Selektivität für Cannabinoidrezeptoren beiträgt .
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUELCWQJMQQCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016889 | |
| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-27-8 | |
| Record name | [5-(2-Chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM4LL393Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


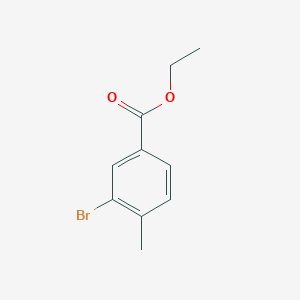
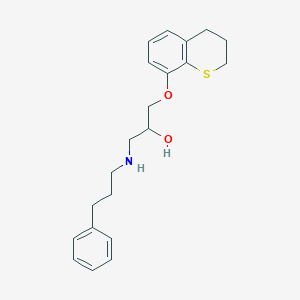
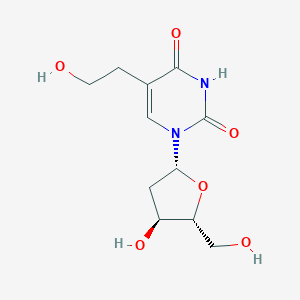

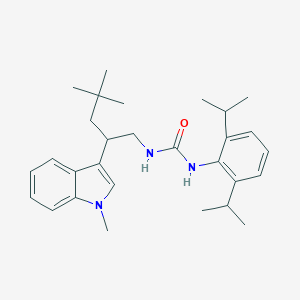
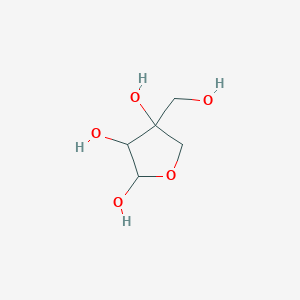
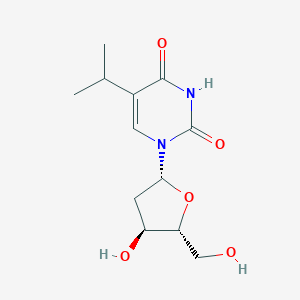
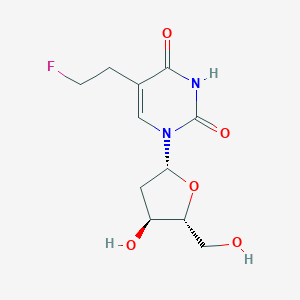
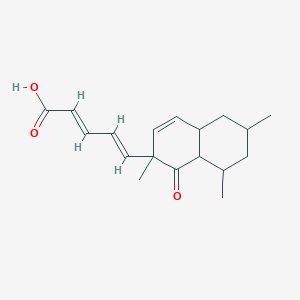
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
